6-Chloro-4-(trifluoromethyl)pyridin-3-OL
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Overview
Description
6-Chloro-4-(trifluoromethyl)pyridin-3-OL is a chemical compound with the molecular formula C6H3ClF3NO It is a pyridine derivative characterized by the presence of a chloro group at the 6th position and a trifluoromethyl group at the 4th position, along with a hydroxyl group at the 3rd position
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes like acps-pptase
Mode of Action
It’s hypothesized that compounds with similar structures may interact with their targets by binding to the active site, thereby inhibiting the function of the target enzyme . More detailed studies are needed to confirm the exact mode of action of this compound.
Biochemical Pathways
Based on the potential targets, it can be inferred that the compound may affect the pathways associated with the function of the target enzymes .
Result of Action
Inhibition of target enzymes could potentially disrupt the normal functioning of cells, leading to various downstream effects .
Action Environment
The action, efficacy, and stability of 6-Chloro-4-(trifluoromethyl)pyridin-3-OL can be influenced by various environmental factors. For instance, the compound is stored under nitrogen at 4°C, suggesting that it may be sensitive to oxygen and temperature
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic substitution of a suitable precursor, such as 4-chloro-3-nitropyridine, followed by reduction and further functionalization to introduce the trifluoromethyl group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-(trifluoromethyl)pyridin-3-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group in precursors can be reduced to amines.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
6-Chloro-4-(trifluoromethyl)pyridin-3-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(trifluoromethyl)pyridine: Similar structure but lacks the hydroxyl group.
4-(Trifluoromethyl)pyridine: Lacks both the chloro and hydroxyl groups.
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: Contains two pyridine rings with trifluoromethyl groups.
Uniqueness
6-Chloro-4-(trifluoromethyl)pyridin-3-OL is unique due to the combination of the chloro, trifluoromethyl, and hydroxyl groups on the pyridine ring. This unique combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
6-chloro-4-(trifluoromethyl)pyridin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3NO/c7-5-1-3(6(8,9)10)4(12)2-11-5/h1-2,12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDEQLMZELUMVHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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